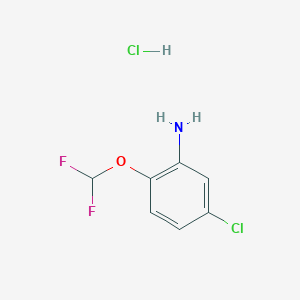

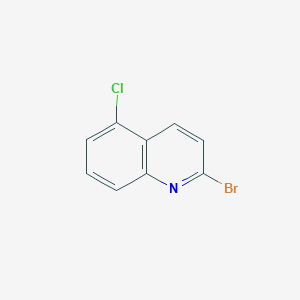

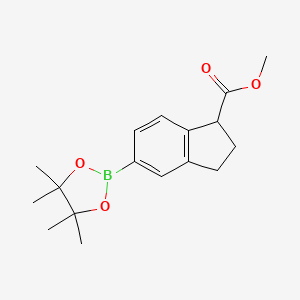

![molecular formula C8H8ClF4NO B6591612 [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride CAS No. 1431963-84-6](/img/structure/B6591612.png)

[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The closest compounds I found are “2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid” and “3-(2,2,2-Trifluoroethoxy)phenylboronic acid”. The former has a molecular weight of 252.17 , and the latter has a molecular formula of CHBFO with an average mass of 219.954 Da .

Molecular Structure Analysis

The InChI code for “2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid” is 1S/C10H8F4O3/c11-7-3-6(4-9(15)16)1-2-8(7)17-5-10(12,13)14/h1-3H,4-5H2,(H,15,16) . For “3-(2,2,2-Trifluoroethoxy)phenylboronic acid”, the InChI code is 1S/C8H7BF4O3/c10-6-2-1-5(9(14)15)3-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2 .Aplicaciones Científicas De Investigación

Fluorine in Protein Design

Fluorinated molecules, due to their extreme chemical inertness and thermal stability, are being investigated for their potential in enhancing the stability of proteins. Proteins incorporating highly fluorinated analogs of hydrophobic amino acids show increased resistance against chemical and thermal denaturation while retaining structure and biological activity. This innovative approach could pave the way for developing proteins with novel chemical and biological properties (B. Buer & E. Marsh, 2012).

Environmental Applications and Concerns

Fluorinated compounds are crucial in environmental science, particularly in the development of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds, due to their persistence and potential health risks, require efficient removal technologies. Amine-containing sorbents have shown promise in PFAS control, offering a low-cost and effective solution for treating contaminated water (M. Ateia et al., 2019).

Fluorinated Alternatives to Hazardous Substances

The search for fluorinated alternatives to hazardous chemicals has led to the development of environmentally benign fluoroalkylation reactions. These methods incorporate fluorinated or fluoroalkylated groups into target molecules using water or the presence of water, highlighting the potential for green chemistry applications. Such advancements not only reduce environmental impact but also offer new avenues for creating functional materials and pharmaceuticals with improved properties (Hai‐Xia Song et al., 2018).

Fluoropolymers and Regulatory Criteria

The distinction between fluoropolymers and other polyfluoroalkyl substances is significant in regulatory contexts. Fluoropolymers, due to their high molecular weight and stability, exhibit negligible potential for bioaccumulation and environmental mobility. This has led to discussions on classifying them as "polymers of low concern" (PLC), separating them from other PFAS for hazard assessment and regulatory purposes. Such classifications are crucial for informed environmental management and policy-making (Barbara J Henry et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

3-fluoro-4-(2,2,2-trifluoroethoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO.ClH/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12;/h1-3H,4,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIHYAWVFNVJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride | |

CAS RN |

1431963-84-6 |

Source

|

| Record name | Benzenamine, 3-fluoro-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)